NITD-916 is a novel compound identified as a direct inhibitor of the enzyme InhA, which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This compound has garnered attention due to its potential effectiveness against drug-resistant strains of tuberculosis, particularly those that are resistant to traditional treatments like isoniazid. NITD-916 is classified as a 4-hydroxy-2-pyridone derivative, and its development stems from high-throughput screening efforts aimed at discovering new antitubercular agents.
The synthesis of NITD-916 involves several steps typical of organic synthesis pathways for heterocyclic compounds. The process begins with the formation of imidazolidine-2,4-dione derivatives, which are then modified through various chemical reactions to yield the final product. Specific methodologies include:
Technical details regarding the synthesis can be found in studies that detail the design and characterization of imidazolidine derivatives as InhA inhibitors .
The molecular structure of NITD-916 is characterized by its unique arrangement of atoms that contribute to its inhibitory activity against InhA. The compound's chemical formula is CHNO, and it features a pyridone ring that plays a critical role in binding to the enzyme. The structural data reveals:
NITD-916 undergoes specific chemical reactions that are significant for its activity:
The mechanism by which NITD-916 exerts its effects involves several key processes:
NITD-916 exhibits several physical and chemical properties relevant to its function and application:
NITD-916 has significant scientific applications:
NITD-916 originated from a high-throughput phenotypic screen of >2.3 million compounds against Mycobacterium tuberculosis (Mtb). The 4-hydroxy-2-pyridone scaffold was prioritized due to its:
Table 1: Evolution of 4-Hydroxy-2-Pyridones
Compound | R6 Group | MIC~50~ vs Mtb (μM) |
---|---|---|
NITD-529 | Isobutyl | 1.5 |
NITD-564 | Cyclohexyl | 0.31 |
NITD-916 | Dimethylcyclohexyl | 0.05 |
InhA, a component of the FAS-II system, catalyzes NADH-dependent elongation of fatty acid chains essential for mycolic acid synthesis—a cornerstone of mycobacterial cell wall integrity. Targeting InhA offers strategic advantages:
Structural studies confirm NITD-916 forms a ternary complex with InhA and NADH, sterically blocking the enoyl-substrate binding pocket [3] [7].
NITD-916 addresses two critical limitations of INH:
Table 2: NITD-916 vs. Isoniazid in Drug-Resistant Mycobacteria
Parameter | NITD-916 | Isoniazid |
---|---|---|
Target activation | Direct | KatG-dependent |
Resistance frequency | 1 × 10⁻⁸ | 1 × 10⁻⁵ |
MIC vs. katG mutants | 0.04–0.16 μM | >20 μM |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3